Product packaging for 3-Bromospiro[5,5]undecane-2,4-dione(Cat. No.:)

3-Bromospiro[5,5]undecane-2,4-dione

Cat. No.: B8489618
M. Wt: 259.14 g/mol
InChI Key: WQLNUSAHMQUYJU-UHFFFAOYSA-N
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Description

Contextualization of Spiro Compounds in Organic Chemistry

Spiro compounds are a fascinating class of organic molecules characterized by their unique three-dimensional structures. Their distinct architecture imparts specific chemical and physical properties, making them valuable in various scientific fields.

Spiro compounds are defined as molecules containing at least two rings that are connected by a single common atom, known as the spiro atom. wikipedia.org This distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. The spiro atom is typically a quaternary carbon atom. wikipedia.org This arrangement results in a twisted or coiled structure, lending the compounds their name from the Latin word spīra. wikipedia.org

Spirocyclic systems can be composed of rings of the same or different sizes and can be carbocyclic (containing only carbon atoms in the rings) or heterocyclic (containing one or more heteroatoms such as oxygen or nitrogen). wikipedia.org The rings themselves are often not in the same plane, leading to a distinct three-dimensional geometry. stackexchange.com

The nomenclature of spiro compounds follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC). For a monospiro compound with two monocyclic rings, the name begins with the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring and separated by a period. qmul.ac.ukvedantu.com The name of the parent alkane corresponding to the total number of carbon atoms in both rings follows the brackets. qmul.ac.uk

For spiro[5.5]undecane, the "spiro" prefix indicates a spirocyclic compound. The "[5.5]" within the brackets signifies that there are five carbon atoms in each of the two rings connected to the spiro atom. "Undecane" denotes a total of eleven carbon atoms in the entire skeleton (5 + 5 + 1 spiro atom).

Numbering of the spiro[5.5]undecane skeleton begins in the smaller ring (in this case, since both rings are the same size, either can be chosen) at a carbon atom adjacent to the spiro atom and proceeds around that ring, then through the spiro atom, and finally around the second ring. qmul.ac.ukyoutube.com Substituents are then numbered according to their position on this numbered skeleton.

Spiro compounds, including those with a spiro[5.5]undecane framework, can exhibit chirality, a property where a molecule is non-superimposable on its mirror image. wikipedia.org This can arise from several factors. Even without traditional chiral centers (a carbon atom bonded to four different substituents), the inherent twisted nature of the spirocyclic system can lead to axial chirality. wikipedia.orgstackexchange.com This is because the two rings are held in a fixed, non-planar orientation relative to each other. stackexchange.com

For spiro[5.5]undecane itself, the unsubstituted hydrocarbon skeleton was initially considered achiral due to the assumption of rapid ring inversion. rsc.org However, more detailed analysis has shown that the conformationally rigid nature of the rings can lead to chirality. rsc.org The introduction of substituents onto the spiro[5.5]undecane rings can create stereogenic centers and lead to various diastereoisomers. rsc.org The absolute configuration of these chiral spiro compounds is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which have been adapted for the unique geometry of spiro systems. yale.edu

Significance and Research Trajectory of Spiro[5.5]undecane Derivatives

The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold has made it a privileged motif in various areas of chemical research, particularly in medicinal chemistry and materials science.

Spirocyclic structures are found in a wide array of natural products, which have evolved to interact with biological targets like proteins. chembridge.comnih.gov The spiro[5.5]undecane framework, in particular, is a core component of several bioactive molecules. nih.gov These natural products often exhibit significant biological activities, including antitumor, cytotoxic, antimicrobial, and antioxidant properties. researchgate.net The rigid conformation of the spiro scaffold allows for precise positioning of functional groups to interact with biological receptors, often leading to high potency and selectivity. rsc.org

The unique structural and stereochemical properties of spiro[5.5]undecane derivatives have led to their exploration in fields beyond medicinal chemistry. Their rigid frameworks are of interest in the design of new materials with specific optical or electronic properties. researchgate.net For instance, 3,9-disubstituted spiro[5.5]undecane compounds have been investigated for their interesting stereochemical properties. acs.org Furthermore, the construction of the spiro[5.5]undecane framework is an active area of research in synthetic organic chemistry, with new methods continually being developed. nih.gov The ability to control the three-dimensional structure of these molecules makes them valuable building blocks for more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO2 B8489618 3-Bromospiro[5,5]undecane-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

3-bromospiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C11H15BrO2/c12-10-8(13)6-11(7-9(10)14)4-2-1-3-5-11/h10H,1-7H2

InChI Key

WQLNUSAHMQUYJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C(C(=O)C2)Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Bromospiro 1 1 Undecane 2,4 Dione

Exploration of Reaction Pathways for Spiro[5.5]undecane Formation

The construction of the spiro[5.5]undecane framework is a key challenge for chemists. Various synthetic strategies have been developed to access this structural motif, often involving intramolecular cyclization reactions. While a direct, one-pot synthesis of 3-Bromospiro[5.5]undecane-2,4-dione is not prominently described, the formation of the parent spiro[5.5]undecane-2,4-dione likely proceeds through well-established cyclization methods.

One common approach to the spiro[5.5]undecane core is the Robinson annulation. This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for forming six-membered rings. In the context of spiro[5.5]undecane-2,4-dione, a plausible retrosynthetic analysis would involve disconnecting the dione (B5365651) ring, suggesting a Michael acceptor and a nucleophilic enolate derived from a cyclohexanone (B45756) derivative.

Another relevant transformation is the Diels-Alder reaction. For instance, the reaction of an appropriate diene with a dienophile can lead to the formation of the spirocyclic skeleton. In a related study, the use of dimethylaluminum chloride as a catalyst in the Diels-Alder reaction of isoprene (B109036) with a cyclohexenone derivative yielded a spiroketone in high yield, demonstrating the utility of this approach in constructing spirocyclic systems. mdpi.com

Detailed Analysis of Bromination Reaction Mechanisms

The introduction of a bromine atom at the 3-position of spiro[5.5]undecane-2,4-dione transforms the compound into an α-haloketone, a versatile synthetic intermediate. The bromination of 1,3-dicarbonyl compounds is a well-understood process that can proceed under either acidic or basic conditions.

Under acidic conditions, the reaction is typically initiated by the enolization of the dione. The enol form, being electron-rich, then acts as a nucleophile, attacking molecular bromine (Br₂) to form a brominated intermediate. Subsequent deprotonation yields the final product, 3-Bromospiro[5.5]undecane-2,4-dione. The general mechanism for the acid-catalyzed halogenation of a ketone is as follows:

Enolization: The ketone is protonated by the acid catalyst, followed by deprotonation at the α-carbon to form the enol.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of Br₂.

Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the α-bromoketone.

Alternatively, under basic conditions, an enolate is formed by the deprotonation of the acidic α-hydrogen between the two carbonyl groups. This enolate then reacts with the brominating agent. However, basic conditions can sometimes lead to multiple halogenations and other side reactions, such as the Favorskii rearrangement.

Common brominating agents for such transformations include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The choice of reagent and reaction conditions can significantly influence the outcome and selectivity of the bromination.

Electron Flow and Transition State Analysis in Relevant Transformations

The reactivity of 3-Bromospiro[5.5]undecane-2,4-dione is largely dictated by the electronic properties of its functional groups. The presence of the electronegative bromine atom and the two electron-withdrawing carbonyl groups creates a highly electrophilic center at the α-carbon (C3). This makes it susceptible to attack by a wide range of nucleophiles. nih.gov

The inductive effect of the carbonyl groups enhances the polarity of the carbon-halogen bond, making the α-carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov The general reactivity of α-haloketones is significantly higher than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions.

A key reaction of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. The proposed mechanism involves the abstraction of an acidic α-hydrogen on the opposite side of the bromine atom, followed by an intramolecular nucleophilic attack to form a cyclopropanone (B1606653) intermediate. This highly strained intermediate is then opened by the nucleophilic base to yield a rearranged product, typically a carboxylic acid derivative. In the case of 3-Bromospiro[5.5]undecane-2,4-dione, the presence of the second carbonyl group and the spirocyclic system would likely influence the feasibility and outcome of such a rearrangement.

Computational studies on related systems have been instrumental in understanding the transition states of these complex reactions. For instance, in the formation of spiro nih.govnih.govtrienones, computational analysis has helped to elucidate the reaction mechanism and the role of different intermediates and transition states. nih.gov Similar computational approaches would be invaluable in mapping the potential energy surface for reactions involving 3-Bromospiro[5.5]undecane-2,4-dione, providing insights into the electron flow and the structures of the transition states.

Influence of Substituent Effects on Reaction Mechanisms

Substituents on the spiro[5.5]undecane framework can exert significant electronic and steric effects, thereby influencing the reaction pathways and rates. For example, the presence of electron-donating or electron-withdrawing groups on the cyclohexyl ring could alter the acidity of the α-protons of the dione and the nucleophilicity of the corresponding enol or enolate.

In a study on the formation of spiro nih.govnih.govtrienones, it was found that different para-substituents on an N-aryl group could trigger divergent reaction pathways, leading to either quinolin-2-ones or spiro nih.govnih.govtrienones. nih.gov This highlights the profound impact that seemingly minor structural changes can have on the reaction mechanism.

For 3-Bromospiro[5.5]undecane-2,4-dione, substituents on the cyclohexyl ring could influence:

The rate of enolization/enolate formation: Electron-withdrawing groups would increase the acidity of the α-protons, facilitating enolate formation.

The stability of intermediates: Substituents could stabilize or destabilize charged intermediates, such as carbocations or carbanions, that may be formed during a reaction.

The regioselectivity of nucleophilic attack: Steric hindrance from bulky substituents could direct incoming nucleophiles to the less hindered face of the molecule.

A systematic study involving the synthesis of a series of substituted 3-Bromospiro[5.5]undecane-2,4-diones and the analysis of their reactivity would be necessary to fully elucidate the role of substituent effects on the reaction mechanisms.

Derivatization and Chemical Transformations of 3 Bromospiro 1 1 Undecane 2,4 Dione

Strategies for Further Functionalization of the Bromine Atom

The bromine atom in 3-Bromospiro[5.5]undecane-2,4-dione, being at the alpha position to two carbonyl groups, is activated for nucleophilic substitution and can participate in various coupling reactions.

Nucleophilic Substitution Reactions: The electron-withdrawing nature of the adjacent carbonyl groups makes the carbon atom bearing the bromine electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups. For instance, reaction with thiols or their salts can yield α-thio substituted diones. A recent study demonstrated the synthesis of β-keto thiosulfones from α-bromophenones, a reaction pathway that could be analogous for 3-Bromospiro[5.5]undecane-2,4-dione. nih.gov Similarly, amines, azides, and alkoxides can be employed to introduce nitrogen and oxygen-based functionalities.

NucleophileReagent ExampleProduct Type
ThiolSodium thiophenoxideα-Thioether
AminePiperidineα-Amino dione (B5365651)
AzideSodium azideα-Azido dione
AlkoxideSodium methoxideα-Methoxy dione

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While specific examples for 3-Bromospiro[5.5]undecane-2,4-dione are not extensively documented, the reactivity of α-bromo ketones is well-established. Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes could potentially be applied to introduce aryl, vinyl, and alkynyl groups, respectively, at the C3 position. These transformations would significantly expand the molecular diversity accessible from this starting material.

Transformations Involving the Dione Functionality

The 1,3-dione system in 3-Bromospiro[5.5]undecane-2,4-dione is a hub of reactivity, allowing for modifications such as reduction, enolization, and condensation reactions.

Reduction of Carbonyl Groups: The ketone functionalities can be selectively or fully reduced. Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) would likely lead to the corresponding diol. The stereochemical outcome of such reductions would be influenced by the steric hindrance imposed by the spirocyclic system.

Enolization and Subsequent Reactions: The acidic α-protons of the dione moiety allow for the formation of an enolate under basic conditions. masterorganicchemistry.comlibretexts.org This enolate is a key intermediate for various transformations. For example, it can be alkylated or acylated to introduce substituents at the C3 position, assuming the bromine has been previously removed or substituted. The enol form itself can undergo reactions such as O-silylation. masterorganicchemistry.com

Condensation Reactions: The active methylene (B1212753) group of the parent spiro[5.5]undecane-2,4-dione (without the bromine) can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. nih.govresearchgate.net For instance, condensation with various benzaldehydes has been used to synthesize 3-benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-diones. nih.govresearchgate.net While the C3 bromine in the title compound precludes direct condensation at that site, derivatization strategies that replace the bromine with a nucleophilic carbon could enable subsequent condensation reactions.

Reaction TypeReagentsFunctional Group Transformation
ReductionSodium borohydrideDione to Diol
Enolate AlkylationBase (e.g., LDA), Alkyl halideC-H to C-Alkyl
Knoevenagel CondensationAldehyde, Base (e.g., piperidine)Dione to α,β-unsaturated dione

Ring Expansion and Rearrangement Reactions of Spirocyclic Systems

Spirocyclic systems, particularly those containing strained rings or reactive functional groups, can undergo a variety of rearrangement and ring-expansion reactions. rsc.orgyoutube.com For α-halo ketones like 3-Bromospiro[5.5]undecane-2,4-dione, the Favorskii rearrangement is a classic and highly relevant transformation. thermofisher.com

Favorskii Rearrangement: Treatment of an α-halo ketone with a base can lead to a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. In the case of 3-Bromospiro[5.5]undecane-2,4-dione, treatment with a base like sodium hydroxide (B78521) could potentially lead to a ring contraction of the six-membered ring containing the dione, forming a five-membered ring carboxylic acid derivative attached to the other spiro-fused ring. The exact product would depend on which bond of the cyclopropanone intermediate is cleaved.

Other rearrangements, such as dienone-phenol rearrangements, have been observed in spiro[5.5]undeca-1,4-diene-3-one systems, highlighting the potential for skeletal reorganization in these frameworks. rsc.org Furthermore, dyotropic rearrangements, involving the migration of two sigma bonds simultaneously, have been reported in complex spirocyclic systems, leading to novel bridged lactones. nih.gov

Utilization in Conjugated Material Synthesis

Spiro-conjugated materials have attracted interest for applications in optoelectronics due to their unique three-dimensional structures which can disrupt intermolecular packing and influence electronic properties. nih.gov The spiro[5.5]undecane core provides a rigid, non-planar scaffold. While the direct use of 3-Bromospiro[5.5]undecane-2,4-dione in conjugated material synthesis is not widely reported, its derivatives hold potential.

Through the functionalization strategies discussed in section 4.1, such as Suzuki or Sonogashira coupling, aromatic or other conjugated moieties could be attached to the spirocyclic core. Polymerization of such functionalized monomers could lead to novel spiro-containing conjugated polymers. The spiro center would introduce a kink in the polymer backbone, potentially leading to materials with higher solubility and amorphous morphologies, which can be beneficial for solution-based processing of organic electronic devices. The dione functionality could also be used as a reactive site to anchor the spiro unit into a polymer backbone or to further modify the electronic properties of the resulting material.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. However, specific ¹H and ¹³C NMR data for 3-Bromospiro nih.govnih.govundecane-2,4-dione are not available in published literature.

One-Dimensional NMR Techniques

¹H NMR: A proton NMR spectrum for this compound would be expected to show signals corresponding to the protons on the cyclohexane (B81311) ring and the single proton at the 3-position. The chemical shift and multiplicity of the proton at C3 would be of particular diagnostic value, likely appearing as a doublet due to coupling with the adjacent methylene (B1212753) protons. The signals for the ten protons of the cyclohexane ring would likely appear as a complex series of overlapping multiplets.

¹³C NMR: A carbon NMR spectrum would confirm the presence of 11 distinct carbon atoms. Key signals would include two carbonyl carbons (C2 and C4), the spiro-carbon (C5), the bromine-bearing carbon (C3), and the various methylene carbons of the cyclohexane ring. The chemical shifts would be indicative of their electronic environments.

Table 1: Predicted NMR Data (Hypothetical) No experimental data is available. This table serves as a hypothetical illustration.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 Not Available -
H (Cyclohexane) Not Available -
C2, C4 (C=O) - Not Available
C3 (CH-Br) - Not Available
C5 (Spiro-C) - Not Available

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, especially for the complex cyclohexane ring system, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclohexane ring and their relationship to the proton at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbon atoms.

Despite the utility of these techniques, no published 2D NMR spectra for 3-Bromospiro nih.govnih.govundecane-2,4-dione could be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the parent compound, spiro nih.govnih.govundecane-2,4-dione, IR spectral data is available. nih.gov However, specific IR or Raman spectra for its 3-bromo derivative have not been reported.

For 3-Bromospiro nih.govnih.govundecane-2,4-dione, the IR spectrum would be expected to show strong absorption bands characteristic of the dione (B5365651) functionality.

Table 2: Expected IR Absorption Bands Based on characteristic functional group frequencies. No experimental spectrum is available.

Functional Group Expected Wavenumber (cm⁻¹) Description
C=O (Ketone) ~1700 - 1740 Strong, sharp absorption
C-H (sp³) ~2850 - 3000 Medium to strong absorptions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. No mass spectrum for 3-Bromospiro nih.govnih.govundecane-2,4-dione is documented in the reviewed literature.

A low-resolution mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the mass of the C₁₁H₁₅BrO₂ isotopologues. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of bromine (Br•), carbon monoxide (CO), and fragments from the cyclohexane ring.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in a molecule and its packing in the crystal lattice. While crystal structures for related compounds like 3-azaspiro nih.govnih.govundecane-2,4-dione and various 1,5-dioxaspiro nih.govnih.govundecane-2,4-dione derivatives have been determined, no crystallographic data exists for 3-Bromospiro nih.govnih.govundecane-2,4-dione. nih.govnih.govdoaj.orgepa.gov

If a suitable single crystal were obtained, this technique would confirm the spirocyclic nature of the molecule, the conformation of the six-membered rings (likely chair conformations), and the stereochemistry at the C3 position.

Table 3: Hypothetical Crystallographic Data No experimental data is available. This table is for illustrative purposes only.

Parameter Value
Chemical Formula C₁₁H₁₅BrO₂
Molecular Weight Not Determined
Crystal System Not Determined
Space Group Not Determined
a, b, c (Å) Not Determined
α, β, γ (°) Not Determined
Volume (ų) Not Determined

Theoretical and Computational Studies of 3 Bromospiro 1 1 Undecane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for elucidating the electronic structure, stability, and reactivity of molecules. For a compound like 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione, methods such as Density Functional Theory (DFT), ab initio, and semiempirical calculations would provide a comprehensive understanding of its properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. frontiersin.org Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are frequently used to investigate the properties of organic compounds, including brominated molecules and spirocycles. researchgate.nete-tarjome.com

A DFT analysis of 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione would focus on several key areas:

Electronic Structure: Calculating the electron density distribution to understand how the electronegative bromine atom and the two carbonyl groups influence the electronic environment of the molecule.

Reactivity Descriptors: DFT is used to calculate global reactivity descriptors such as electronegativity, hardness, softness, and the electrophilicity index, which are derived from the energies of the frontier molecular orbitals. conicet.gov.armdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. dergipark.org.trmdpi.com This map identifies electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carbonyl groups, and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions. researchgate.net

Beyond DFT, other quantum mechanical methods offer a broader range of options for theoretical investigation.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. e-tarjome.com They are computationally more intensive than DFT but can provide highly accurate results for geometry and energy, often used as a benchmark to validate DFT calculations. e-tarjome.com For 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione, MP2 calculations could be used to refine the optimized geometry and interaction energies. e-tarjome.com

Semiempirical Methods: Methods like PM3 are less computationally demanding and are well-suited for rapid preliminary analysis of large molecules or for studying systems in different solvent environments. cdnsciencepub.com A study on substituted 1,5-dioxospiro[5.5]undecanes utilized the PM3 method to analyze solvent effects on conformational equilibria, demonstrating the utility of this approach for complex spiro systems. cdnsciencepub.com

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules, which is critical for understanding their physical properties and biological activity. For a flexible system like a spiro dergipark.org.trdergipark.org.trundecane, conformational analysis is particularly important.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. dergipark.org.tr For 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione, this would involve finding the lowest energy arrangement of its atoms. Based on studies of related spiro[5.5]undecane systems, it is expected that the cyclohexane (B81311) ring would adopt a stable chair conformation. cdnsciencepub.comresearchgate.net The dione-containing ring's conformation would be influenced by the spiro center and the substituents.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

To predict the molecule's infrared (IR) and Raman spectra, allowing for a direct comparison with experimental spectroscopic data. researchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. mdpi.com

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO would likely be localized on the regions of highest electron density, possibly involving the lone pairs of the oxygen or bromine atoms.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed around the electrophilic parts of the molecule, such as the carbonyl carbons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comchalcogen.ro The presence of the electron-withdrawing bromine and carbonyl groups is expected to lower the energies of both frontier orbitals.

The table below presents illustrative quantum chemical descriptors that would be calculated for 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione, based on typical values for similar organic molecules.

ParameterIllustrative ValueSignificance
Energy of HOMO (EHOMO)-6.8 eVRepresents ionization potential; electron-donating capability.
Energy of LUMO (ELUMO)-1.5 eVRepresents electron affinity; electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. mdpi.com

Disclaimer: The values in this table are illustrative and not from direct experimental or computational results for this specific molecule. They are intended to represent the type of data obtained from such an analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone pair occupations. conicet.gov.archalcogen.ro For 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione, an NBO analysis would reveal:

The nature of the C-Br bond, including its polarity and hybridization.

Hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the delocalization of electron density from the lone pairs of the bromine and oxygen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. conicet.gov.are-tarjome.com

The stabilization energy (E(2)) associated with each donor-acceptor interaction, which quantifies the strength of the delocalization. chalcogen.ro

The following table illustrates the type of donor-acceptor interactions that NBO analysis would identify for this molecule.

Donor NBO (i)Acceptor NBO (j)Illustrative E(2) (kcal/mol)Interaction Type
LP (O)π* (C=O)~25-35Intramolecular charge transfer, resonance stabilization.
LP (Br)σ* (C-C)~1-5Hyperconjugation, stabilization of adjacent bonds.
σ (C-H)σ* (C-C)~2-6Hyperconjugation within the aliphatic ring.

Disclaimer: The stabilization energies (E(2)) are illustrative examples based on NBO analyses of similar functional groups and are not direct results for 3-Bromospiro dergipark.org.trdergipark.org.trundecane-2,4-dione.

Electrostatic Potential and Non-Linear Optical Properties

No published data were found regarding the molecular electrostatic potential (MEP) or the non-linear optical (NLO) properties of 3-Bromospiroundecane-2,4-dione.

Theoretical studies on other spiro compounds have been conducted to explore their potential as NLO materials. These investigations often use computational methods like Density Functional Theory (DFT) to calculate properties such as molecular second-order polarizabilities (β) and third-order electric susceptibility (χ(3)). Such studies also analyze the relationship between molecular structure, charge transfer, and optical response. However, these findings are specific to the molecules studied, such as spirosilabifluorene or spiro-linked polyenes, and cannot be extrapolated to 3-Bromospiroundecane-2,4-dione.

In Silico Docking Studies for Structure-Activity Relationship Exploration

There are no available in silico docking studies in the scientific literature for 3-Bromospiroundecane-2,4-dione.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to explore the structure-activity relationship (SAR) of a compound by simulating its interaction with a biological target, such as a protein or enzyme. Studies on other spiro-containing molecules, like spirooxindoles and spiro-thiazolidinones, have utilized docking to investigate their potential as antimicrobial or anticancer agents. These analyses provide insights into binding affinities and interactions with specific amino acid residues in the active sites of target proteins. Without specific research on 3-Bromospiroundecane-2,4-dione, its potential biological activities and interactions remain undetermined.

Synthetic Utility of 3 Bromospiro 1 1 Undecane 2,4 Dione As a Building Block

Applications in the Synthesis of Complex Organic Molecules

No studies have been found that describe the use of 3-Bromospiro[5.5]undecane-2,4-dione as a building block in the synthesis of complex organic molecules. While the broader class of α-halo ketones are known to be valuable synthetic intermediates, there are no specific examples involving this spirocyclic compound. libretexts.orgwikipedia.orgfiveable.me

Role in Peptide Synthesis via Activated Esters

There is no available research on the role of 3-Bromospiro[5.5]undecane-2,4-dione in peptide synthesis. A related compound, N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione, has been investigated for its potential in activating α-amino acids for dipeptide synthesis. jst.go.jp However, this is a structurally distinct molecule, and its reactivity cannot be directly extrapolated to 3-Bromospiro[5.5]undecane-2,4-dione.

Development of Novel Spirocyclic Scaffolds

The development of novel spirocyclic scaffolds is an active area of research in medicinal chemistry due to the unique three-dimensional structures that spirocycles can introduce. bldpharm.com However, there are no documented instances of 3-Bromospiro[5.5]undecane-2,4-dione being used for this purpose. Research on other spiro[5.5]undecane derivatives exists, but does not involve the 3-bromo-2,4-dione variant. nih.govgoogle.com

Q & A

Q. What are the established synthetic routes for 3-Bromospiro[5,5]undecane-2,4-dione, and what key reaction parameters influence yield?

Q. How do conformational dynamics of the spirocyclic core impact intermolecular interactions in crystalline this compound?

Q. What role does the bromine substituent play in the bioactivity of spirocyclic dione derivatives?

Bromine enhances lipophilicity (LogP +0.37 vs. H-analog), improving blood-brain barrier penetration in neuroactive compounds. Comparative studies with GABA analogs (e.g., gabapentin intermediates) show brominated spiro derivatives exhibit higher affinity for α₂δ calcium channel subunits, reducing neuropathic pain in rodent models .

Methodological Considerations

  • Synthetic Optimization : Use gradient-controlled HPLC to monitor byproducts (e.g., Lossen rearrangement impurities) during peptide coupling reactions involving spiro-activated esters .
  • Crystallographic Workflow :
    • Data collection : Bruker SMART CCD diffractometer (Mo Kα, λ = 0.71073 Å).
    • Structure solution : SHELXS-97 for initial phase determination.
    • Refinement : SHELXL-97 with anisotropic displacement parameters for non-H atoms .

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